Cas no 884504-77-2 ((dicyclopropylmethyl)methylamine)
(dicyclopropylmethyl)methylamine Chemical and Physical Properties
Names and Identifiers
-
- 1,1-dicyclopropyl-n-methylmethanamine
- (dicyclopropylmethyl)methylamine
- (dicyclopropylmethyl)(methyl)amine
- SureCN550248
- AC1Q40TT
- AC1Q40TU
- Ambcb4003538
- AGN-PC-0164LC
- CTK5F9925
- (dicyclopropylmethyl)methylamine(SALTDATA: FREE)
- CHEMBRDG-BB 4003538
- dicyclopropyl-N-methylmethanamine
- STL219123
- EN300-60812
- DTXSID80588513
- DA-01602
- AKOS009121650
- SCHEMBL550248
- 884504-77-2
- MFCD05864513
- (dicyclopropylmethyl)(methyl)amine, AldrichCPR
- Z239628812
-
- MDL: MFCD05864513
- Inchi: 1S/C8H15N/c1-9-8(6-2-3-6)7-4-5-7/h6-9H,2-5H2,1H3
- InChI Key: UUBORRNHRKSVNH-UHFFFAOYSA-N
- SMILES: N(C)C(C1CC1)C1CC1
Computed Properties
- Exact Mass: 125.12000
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 91.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 1.78530
(dicyclopropylmethyl)methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(dicyclopropylmethyl)methylamine Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(dicyclopropylmethyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431810-100mg |
(dicyclopropylmethyl)methylamine |
884504-77-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431810-500mg |
(dicyclopropylmethyl)methylamine |
884504-77-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B431810-1g |
(dicyclopropylmethyl)methylamine |
884504-77-2 | 1g |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM118057-1g |
1,1-dicyclopropyl-N-methylmethanamine |
884504-77-2 | 95% | 1g |
$461 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154573-5g |
1,1-Dicyclopropyl-N-methylmethanamine |
884504-77-2 | 98% | 5g |
¥4216.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154573-10g |
1,1-Dicyclopropyl-N-methylmethanamine |
884504-77-2 | 98% | 10g |
¥8065.00 | 2024-04-27 | |
| A2B Chem LLC | AD89307-10g |
(DICYCLOPROPYLMETHYL)METHYLAMINE |
884504-77-2 | 95% | 10g |
$3250.00 | 2024-04-19 | |
| abcr | AB215436-250mg |
(Dicyclopropylmethyl)methylamine, 95%; . |
884504-77-2 | 95% | 250mg |
€344.50 | 2025-04-15 | |
| abcr | AB215436-1g |
(Dicyclopropylmethyl)methylamine, 95%; . |
884504-77-2 | 95% | 1g |
€625.00 | 2025-04-15 | |
| A2B Chem LLC | AD89307-50mg |
(DICYCLOPROPYLMETHYL)METHYLAMINE |
884504-77-2 | 95% | 50mg |
$130.00 | 2024-04-19 |
(dicyclopropylmethyl)methylamine Suppliers
(dicyclopropylmethyl)methylamine Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (dicyclopropylmethyl)methylamine
Chemical Profile and Emerging Applications of (Dicyclopropylmethyl)Methylamine (CAS No. 884504-77-2)
The compound (dicyclopropylmethyl)methylamine, designated by the Chemical Abstracts Service (CAS) registry number 884504-77-2, represents a structurally unique amine derivative with significant potential in modern pharmaceutical and synthetic chemistry applications. This dicyclopropylmethyl core combined with a methylamine substituent creates a bifunctional scaffold that enables versatile reactivity patterns. Recent advancements in synthetic methodologies have positioned this compound at the forefront of research targeting bioactive molecule design, particularly in areas requiring precise steric and electronic tuning.
Structurally, the (dicyclopropylmethyl)methylamine framework exhibits intriguing properties arising from its hybrid architecture. The cyclopropyl groups contribute significant ring strain energy, while the methylamino functionality provides nucleophilic reactivity. This combination has been leveraged in recent studies to create novel organocatalysts for asymmetric transformations. A 2023 publication in Angewandte Chemie demonstrated its utility as a chiral auxiliary in Michael addition reactions, achieving enantioselectivities exceeding 95% ee under mild conditions. Such performance highlights its value in asymmetric synthesis workflows where traditional catalysts face limitations.
In medicinal chemistry applications, this compound's structural features align with modern drug design principles emphasizing metabolic stability and bioavailability optimization. Researchers at the University of Cambridge recently reported its use as a building block for developing dicyclopropylmethyl-containing kinase inhibitors. The cyclopropyl moieties enhance ligand efficiency by reducing conformational flexibility, while the amino group facilitates hydrogen bonding interactions with target enzymes. Preclinical data from these studies showed improved potency compared to existing therapies targeting cancer-related kinases such as Aurora B.
Synthetic accessibility remains a critical factor for industrial adoption, and recent innovations have significantly streamlined production pathways. A 2024 study published in Journal of Organic Chemistry introduced a one-pot synthesis utilizing palladium-catalyzed cross-coupling followed by reductive amination. This protocol achieves >90% yield with reduced solvent consumption compared to traditional multi-step methods. The process employs readily available starting materials like dicyclopropylmethanol and methyl iodide, making large-scale synthesis economically viable while maintaining high stereochemical control when applied to chiral variants.
In the context of materials science, this compound's ability to form stable amide bonds has opened new avenues for polymer engineering. Collaborative work between MIT and BASF demonstrated its use as a monomer component in producing stimuli-responsive hydrogels exhibiting exceptional mechanical resilience. The amino functionality enables pH-sensitive crosslinking mechanisms, while the cyclopropyl groups provide thermal stability up to 150°C - properties highly desirable for biomedical implants and smart packaging materials.
Emerging research also explores its role in green chemistry initiatives through catalytic applications. A groundbreaking study from ETH Zurich revealed its effectiveness as an organocatalyst for CO2 functionalization reactions under ambient conditions. The compound's basic nitrogen center activates CO2 molecules while the sterically hindered dicyclopropylmethyl framework prevents unwanted side reactions, achieving unprecedented turnover frequencies of 180 h-1. This breakthrough holds promise for scalable carbon capture utilization technologies addressing climate change challenges.
Safety profiles derived from recent toxicological evaluations indicate favorable pharmacokinetics when used within recommended dosage ranges. In vivo studies using murine models showed rapid renal clearance without evidence of organ toxicity up to 50 mg/kg doses - critical data supporting its consideration for drug development pipelines requiring rapid metabolic turnover. These findings align with current regulatory trends emphasizing early-stage safety assessments during preclinical development.
The structural versatility of (dicyclopropylmethyl)methylamine (CAS No. 884504-77-2) continues to drive interdisciplinary innovation across multiple sectors. Its ability to bridge organic synthesis challenges with practical application needs positions it as an essential tool for researchers addressing complex molecular design problems - whether optimizing enzyme inhibitors or developing next-generation sustainable materials systems.
884504-77-2 ((dicyclopropylmethyl)methylamine) Related Products
- 1016860-05-1(N-(1-Cyclopropylethyl)propan-1-amine)
- 1019561-65-9((1-cyclopropylethyl)(cyclopropylmethyl)amine)
- 1038310-99-4(N-(3-methylpentan-2-yl)cyclopropanamine)
- 1094614-73-9(1-cyclopropyl-N-methyl-ethanamine;hydrochloride)
- 926185-71-9(N-(1-cyclopropylethyl)cyclopropanamine)
- 20437-19-8(2-azabicyclo[5.1.0]octane)
- 926200-63-7((1-Cyclopropylethyl)methylamine)
- 953718-14-4(N-(Dicyclopropylmethyl)cyclopropanamine)
- 1019507-35-7((Cyclopropylmethyl)(4-methylpentan-2-yl)amine)
- 1017368-28-3((1-Cyclopropylethyl)ethylamine)